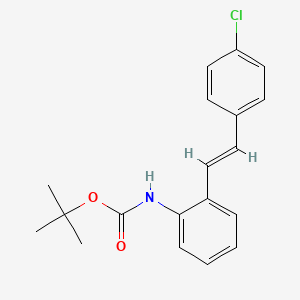
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a 4-chlorostyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorostyrene and 2-bromophenyl tert-butyl carbamate.
Coupling Reaction: A palladium-catalyzed Heck reaction is employed to couple 4-chlorostyrene with 2-bromophenyl tert-butyl carbamate. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4 in a solvent such as DMF (dimethylformamide) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced, especially at the styryl double bond, to yield the corresponding saturated derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
The compound may be explored for its potential biological activities. The presence of the carbamate group suggests it could act as a prodrug, releasing active amines under physiological conditions.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The styryl group is known to interact with various biological targets, and the carbamate group can enhance the compound’s stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the release of active amines from the carbamate group. The styryl group could participate in π-π interactions or hydrogen bonding with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (E)-(2-(4-bromostyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-methylstyryl)phenyl)carbamate
- tert-Butyl (E)-(2-(4-fluorostyryl)phenyl)carbamate
Uniqueness
tert-Butyl (E)-(2-(4-chlorostyryl)phenyl)carbamate is unique due to the presence of the 4-chlorostyryl group, which can impart distinct electronic and steric properties compared to other substituents. This uniqueness can influence the compound’s reactivity and interactions in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20ClNO2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-7-5-4-6-15(17)11-8-14-9-12-16(20)13-10-14/h4-13H,1-3H3,(H,21,22)/b11-8+ |
InChI Key |
HTBXAVUTXOZHKR-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)
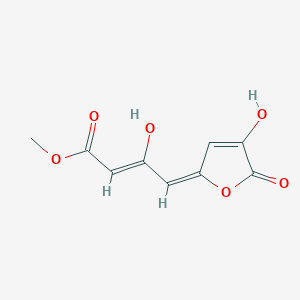
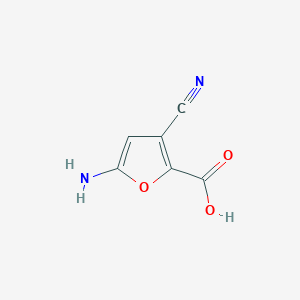
![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)
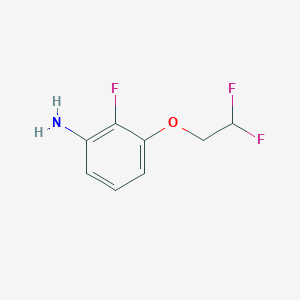
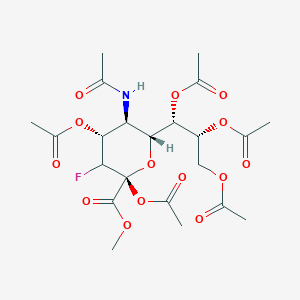
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B12864515.png)
![2-(2-Chlorobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12864517.png)
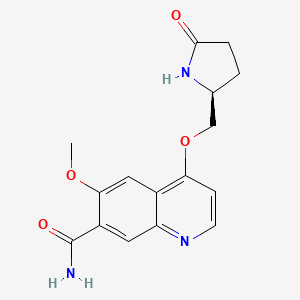
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium](/img/structure/B12864524.png)

![[(2R,3R,4S,6R)-3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate](/img/structure/B12864533.png)
![2-Chloro-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12864543.png)
![3-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12864548.png)
